molecular formula C24H22N2O3 B3646319 4-methoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide

4-methoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide

Cat. No.: B3646319
M. Wt: 386.4 g/mol
InChI Key: PHQNLYHBXXPXFQ-UHFFFAOYSA-N
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Description

4-Methoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is a benzamide derivative featuring a benzoxazole core substituted with a propan-2-yl group at position 5 and a methoxybenzamide moiety attached via a phenyl linker. Its molecular formula is C24H21N2O3, with a molecular weight of approximately 385.44 g/mol. The benzoxazole ring contributes to its planar aromatic structure, enhancing intermolecular interactions, while the methoxy and isopropyl groups influence lipophilicity and solubility.

Properties

IUPAC Name

4-methoxy-N-[4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-15(2)18-8-13-22-21(14-18)26-24(29-22)17-4-9-19(10-5-17)25-23(27)16-6-11-20(28-3)12-7-16/h4-15H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQNLYHBXXPXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Substitution Reaction: The benzoxazole derivative is then subjected to a substitution reaction with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

    Introduction of Propan-2-yl Group: The propan-2-yl group can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide.

    Reduction: Formation of 4-methoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}aniline.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functional polymers.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Table 1: Comparison Based on Heterocyclic Core

Compound Name Heterocyclic Core Key Substituents Molecular Weight (g/mol) Key Properties
4-Methoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide Benzoxazole Methoxy, isopropyl ~385.44 Enhanced aromatic stacking; moderate lipophilicity
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide () Thiazole Phenyl, methylphenyl ~400.49 Higher molecular weight; sulfur atom enhances polar interactions
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-butoxybenzamide () Benzoxazole Butoxy, methyl ~404.46 Increased lipophilicity due to butoxy group
4-Methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide () Benzoxazole Methoxy, methylphenyl ~366.40 Simpler substitution pattern; lower molecular weight

Key Insights :

  • Benzoxazole vs. Thiazole : The benzoxazole core (oxygen and nitrogen) in the target compound offers different electronic properties compared to thiazole (sulfur and nitrogen), affecting binding to biological targets like kinases or DNA .

Key Insights :

  • The target compound’s benzoxazole core may confer dual anti-inflammatory and anticancer effects, contrasting with oxadiazole derivatives () that are more specialized for COX-2 inhibition .
  • Compared to antimicrobial benzamides (), the target compound’s isopropyl-benzoxazole structure likely shifts its activity toward eukaryotic targets .

Key Insights :

  • The target compound’s moderate LogP (~3.2) balances membrane permeability and solubility better than highly lipophilic ethoxy-oxadiazole derivatives () .
  • Synthetic accessibility is higher than for thiazole or oxadiazole analogs, which require specialized cyclization steps () .

Biological Activity

4-Methoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is a complex organic compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzamides and features a unique structure that includes a methoxy group and a benzoxazole ring, which are known to influence its biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C24H22N2O3C_{24}H_{22}N_{2}O_{3}. The structural representation can be summarized as follows:

PropertyDetails
Molecular Weight386.45 g/mol
IUPAC NameThis compound
SMILESCC(C)C1=CC=C2C(=C1)C(=CN=C2O)C(=O)N(C)C
InChIInChI=1S/C24H22N2O3/c1-15(2)17...

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an antimicrobial , anticancer , and anti-inflammatory agent.

Anticancer Activity

Research indicates that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against different cancer types remains to be fully elucidated but suggests promising avenues for further exploration.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary data suggest that it may inhibit the growth of certain bacterial strains, potentially making it a candidate for developing new antibiotics. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is attributed to its ability to modulate inflammatory pathways. It may inhibit the activity of enzymes involved in inflammation, such as cyclooxygenases (COX), leading to reduced production of pro-inflammatory mediators.

The precise mechanism of action for this compound is not fully characterized; however, it likely involves interactions with specific cellular targets:

  • Enzyme Inhibition : The compound may bind to enzymes involved in inflammatory responses.
  • Receptor Modulation : It could interact with receptors that mediate cellular signaling pathways related to cancer and inflammation.
  • DNA Interaction : Potential intercalation into DNA or inhibition of topoisomerases may contribute to its anticancer effects.

Case Studies and Research Findings

Several studies have investigated related compounds within the benzamide class, providing insights into their biological activities:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide
Reactant of Route 2
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4-methoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide

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